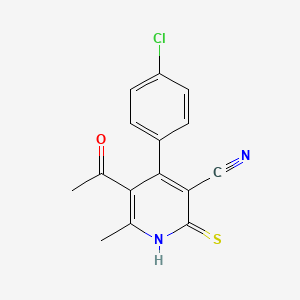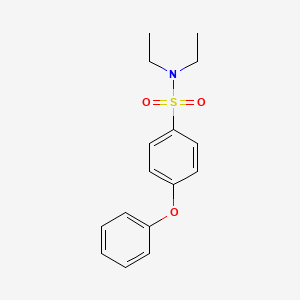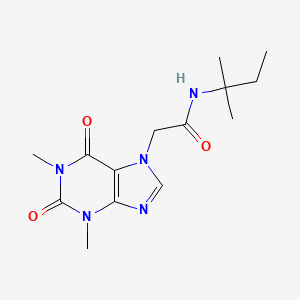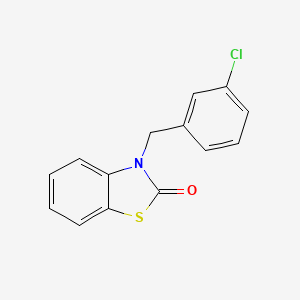![molecular formula C16H16ClNO B5705760 N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)
N-[2-(allyloxy)benzyl]-4-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(allyloxy)benzyl]-4-chloroaniline, also known as AB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2012 and has gained popularity as a recreational drug due to its psychoactive effects. However, its potential as a research chemical has also been recognized due to its unique properties.
Mecanismo De Acción
N-[2-(allyloxy)benzyl]-4-chloroaniline acts as a potent agonist of the CB1 and CB2 receptors, leading to the activation of the endocannabinoid system. This results in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, leading to the psychoactive effects observed in recreational use.
Biochemical and Physiological Effects:
N-[2-(allyloxy)benzyl]-4-chloroaniline has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also leads to the release of stress hormones, such as cortisol and adrenaline. In addition, it has been found to have analgesic and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(allyloxy)benzyl]-4-chloroaniline has several advantages for use in lab experiments. It is stable and easy to handle, making it suitable for a wide range of experimental conditions. It is also highly potent, allowing for precise dosing and accurate measurements. However, its psychoactive effects may limit its use in certain experiments, and caution should be taken when handling the compound.
Direcciones Futuras
There are several future directions for research on N-[2-(allyloxy)benzyl]-4-chloroaniline. One area of interest is its potential as a therapeutic agent for various medical conditions, such as chronic pain and inflammation. Another area of research is the development of new synthetic cannabinoids based on the N-[2-(allyloxy)benzyl]-4-chloroaniline structure, with improved pharmacological properties. Finally, there is a need for further studies on the long-term effects of N-[2-(allyloxy)benzyl]-4-chloroaniline use, both in recreational and therapeutic contexts.
In conclusion, N-[2-(allyloxy)benzyl]-4-chloroaniline is a synthetic cannabinoid that has gained popularity as a recreational drug, but also has potential as a research chemical. Its unique properties make it suitable for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand its potential as a therapeutic agent and to develop new synthetic cannabinoids based on its structure.
Métodos De Síntesis
The synthesis of N-[2-(allyloxy)benzyl]-4-chloroaniline involves the reaction of 4-chloroaniline with 2-(allyloxy)benzaldehyde in the presence of a catalyst. The resulting product is then treated with indazole to form the final compound. The synthesis process has been optimized to produce high yields of pure N-[2-(allyloxy)benzyl]-4-chloroaniline.
Aplicaciones Científicas De Investigación
N-[2-(allyloxy)benzyl]-4-chloroaniline has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been found to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to the activation of various signaling pathways.
Propiedades
IUPAC Name |
4-chloro-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-11-19-16-6-4-3-5-13(16)12-18-15-9-7-14(17)8-10-15/h2-10,18H,1,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGJXRFTEOKNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-prop-2-enoxyphenyl)methyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)

![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)


![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)
![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)


![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)
